5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is an aromatic compound with three carboxylic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using a strong oxidizing agent such as nitric acid (HNO3) in the presence of water.
Purification: The reaction mixture is cooled to room temperature, and the product is isolated by filtration and washing with a weakly basic solution (e.g., sodium hydroxide) to remove impurities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to carbon dioxide under specific conditions.
Condensation Reactions: The carboxylic acid groups can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Condensation Reagents: Thionyl chloride (SOCl2), dicyclohexylcarbodiimide (DCC).
Major Products Formed
Reduction: Formation of alcohols.
Oxidation: Formation of carbon dioxide.
Condensation: Formation of amides and esters.
Scientific Research Applications
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: Used as a building block for metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Chemistry: Employed in the synthesis of dendrimers and other complex organic molecules.
Biology and Medicine: Potential use in drug delivery systems and as a ligand in biochemical assays.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its ability to form stable coordination complexes with metal ions. This property is exploited in the formation of metal-organic frameworks (MOFs), where the compound acts as a tritopic bridging ligand . The molecular targets and pathways involved include the coordination sites on metal ions and the formation of extended network structures.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: Similar structure with three carboxylic acid groups attached to a benzene ring.
1,3,5-Tris(4-bromophenyl)benzene: Contains bromine atoms instead of carboxylic acid groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Contains two carboxylic acid groups on a benzene ring.
Uniqueness
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups and its ability to form stable coordination complexes. This makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
Properties
Molecular Formula |
C21H14O6 |
---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)15-7-5-13(6-8-15)12-1-3-14(4-2-12)16-9-17(20(24)25)11-18(10-16)21(26)27/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
AKCOXFGRLZSRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.